molecular formula C22H26N4O4S B2445606 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 946304-15-0

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B2445606
CAS No.: 946304-15-0
M. Wt: 442.53
InChI Key: OKIKWRQMZKEBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a chemical compound for research use. It features a molecular structure incorporating a 2-methylpyrimidine core linked to a substituted benzenesulfonamide group through an aniline bridge. This structure is representative of a class of pyrimidine derivatives investigated for their potential in medicinal chemistry. Compounds with similar structural motifs, particularly those containing aminopyrimidine groups, have been identified as potent inhibitors of kinase targets such as Src and Abl, demonstrating robust antitumor activity in preclinical models . The presence of the pyrimidine scaffold is often associated with the ability to modulate key enzymatic pathways, making this compound a valuable template for further structure-activity relationship (SAR) studies in oncology and signal transduction research. Researchers can utilize this molecule as a key intermediate or a reference standard in the design and development of novel small-molecule therapeutics.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-6-30-22-13-21(23-16(4)24-22)25-17-7-9-18(10-8-17)26-31(27,28)20-12-14(2)19(29-5)11-15(20)3/h7-13,26H,6H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIKWRQMZKEBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a synthetic compound characterized by its complex structure, which includes a sulfonamide group, a pyrimidine derivative, and a methoxy-substituted aromatic system. This compound exhibits potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of 378.4 g/mol. The structure features multiple functional groups that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC21H22N4O3S
Molecular Weight378.4 g/mol
CAS Number946272-79-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways.

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer.
  • Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways and cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, similar to other sulfonamide derivatives. The presence of the pyrimidine ring enhances its potential as an antimicrobial agent.

Anticancer Potential : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating the possibility of developing it as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited MIC (Minimum Inhibitory Concentration) values in the low micromolar range, suggesting significant antibacterial potential.
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated that compounds with structural similarities to this compound exhibited IC50 values indicative of cytotoxic effects, warranting further exploration in drug development.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameBiological ActivityNotable Features
N-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)aminophenyl)-sulfonamideAntibacterialContains sulfonamide group
TrimethoprimAntibacterialPyrimidine derivative
Benzamide derivativesVarious antimicrobial effectsStructural diversity in substituents

Q & A

Basic: What are the recommended synthetic routes for this sulfonamide-pyrimidine hybrid?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and sulfonamide precursors. Key steps include:

  • Nucleophilic substitution : Reacting 6-ethoxy-2-methylpyrimidin-4-amine with a halogenated aniline derivative to form the central pyrimidine-phenyl linkage.
  • Sulfonamide coupling : Introducing the sulfonamide group via reaction with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product, followed by recrystallization in ethanol for high purity .

Basic: How can structural integrity and purity be validated post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy, methyl, and methoxy groups) and aromatic proton environments .
  • IR Spectroscopy : Detect characteristic sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending modes .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly for sulfonamide N-H···O interactions .
  • HPLC-MS : Ensure >95% purity by reverse-phase chromatography coupled with mass spectrometry .

Basic: What solubility and stability considerations are critical for assay design?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For in vitro assays, dilute stock solutions in buffer with <1% DMSO to avoid cytotoxicity .
  • Stability : Monitor degradation under varying pH (4–9) and temperature (4°C to 37°C) using UV-Vis spectroscopy. Sulfonamide bonds are prone to hydrolysis in acidic conditions; store lyophilized samples at -20°C .

Advanced: How to design SAR studies to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethoxy, methyl, and methoxy groups. For example, replace ethoxy with longer alkoxy chains to assess hydrophobic interactions .
  • Biological Testing : Screen analogs against target enzymes (e.g., carbonic anhydrase or kinase isoforms) using enzyme inhibition assays. Compare IC₅₀ values to identify potency trends .
  • Crystallographic Analysis : Co-crystallize active analogs with target proteins to map binding interactions (e.g., sulfonamide coordination to Zn²⁺ in carbonic anhydrase) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) to control for pH-dependent activity .
  • Metabolite Screening : Use LC-MS to identify degradation products in cell-based assays that may confound results .
  • Target Profiling : Employ proteomic approaches (e.g., affinity chromatography) to identify off-target interactions contributing to variability .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., sulfonamide binding to carbonic anhydrase IX). Validate with free-energy perturbation calculations .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to predict bioactivity of untested derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.